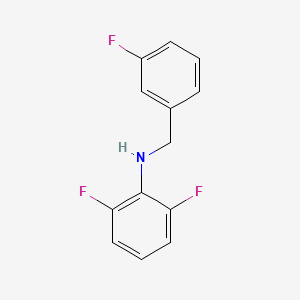2,6-Difluoro-N-(3-fluorobenzyl)aniline
CAS No.: 1039839-41-2
Cat. No.: VC8365502
Molecular Formula: C13H10F3N
Molecular Weight: 237.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1039839-41-2 |
|---|---|
| Molecular Formula | C13H10F3N |
| Molecular Weight | 237.22 g/mol |
| IUPAC Name | 2,6-difluoro-N-[(3-fluorophenyl)methyl]aniline |
| Standard InChI | InChI=1S/C13H10F3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 |
| Standard InChI Key | FZRGCHHMGGZDNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound’s IUPAC name, 3,5-difluoro-N-[(3-fluorophenyl)methyl]aniline, reflects its substitution pattern . Its SMILES notation, Fc1cccc(c1)CNc1c(F)cccc1F, encodes the positions of fluorine atoms and the benzyl-aniline linkage . The molecular structure comprises two aromatic rings: a 2,6-difluoroaniline moiety and a 3-fluorobenzyl group connected via a methylene (-CH-) bridge.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.22 g/mol | |
| MDL Number | MFCD11180926 | |
| SMILES | Fc1cccc(c1)CNc1c(F)cccc1F |
The presence of three fluorine atoms enhances the compound’s lipophilicity and metabolic stability, critical for drug design . Fluorine’s electron-withdrawing effects also influence the electronic environment of the aromatic rings, potentially modulating reactivity in subsequent synthetic steps .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,6-difluoro-N-(3-fluorobenzyl)aniline involves two primary steps: (1) preparation of 2,6-difluoroaniline and (2) benzylation with 3-fluorobenzyl bromide.
Synthesis of 2,6-Difluoroaniline
A patented method (EP0506199A2) describes the production of 2,6-difluoroaniline from 1,2,3-trichlorobenzene via sequential fluorination and reduction :
-
Fluorination: 1,2,3-Trichlorobenzene reacts with potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethylformamide) at 150–200°C, yielding a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene .
-
Hydrodechlorination: The chlorinated intermediates undergo catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol at 100°C, selectively removing chlorine from 2,3-difluorochlorobenzene to form 1,3-difluorobenzene .
-
Amination: 2,6-Difluorochlorobenzene reacts with aqueous ammonium hydroxide in the presence of a copper catalyst, replacing the chlorine atom with an amine group to yield 2,6-difluoroaniline .
Benzylation of 2,6-Difluoroaniline
The final step involves alkylating 2,6-difluoroaniline with 3-fluorobenzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) . The reaction proceeds via an mechanism, forming the desired product in moderate-to-high yields (60–80%) .
Table 2: Optimized Reaction Conditions for Benzylation
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol . Purity is verified via high-performance liquid chromatography (HPLC), with commercial samples achieving >95% purity .
Applications in Pharmaceutical Chemistry
Role as a Building Block
2,6-Difluoro-N-(3-fluorobenzyl)aniline serves as a precursor to bioactive molecules. For example, fluorinated anilines are key intermediates in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The compound’s fluorine atoms enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in dual aromatase–sulfatase inhibitors (DASIs) .
Future Directions
Further research should focus on:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
-
Biological Screening: Evaluating the compound’s activity against cancer targets (e.g., tyrosine kinases).
-
Green Chemistry: Optimizing synthetic protocols to reduce waste and improve atom economy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume